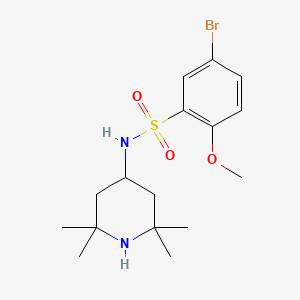

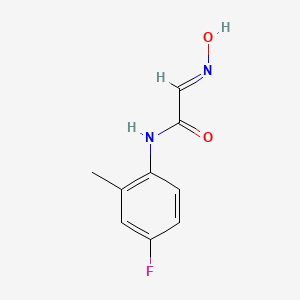

![molecular formula C20H21NO3 B2481563 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone CAS No. 1421455-23-3](/img/structure/B2481563.png)

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related bicyclic compounds often involves photochemical reactions, as demonstrated by the photo-reaction of 9-oxabicyclo[3.3.1]nonan-3-one, leading to various photo-reduced products and methanol adducts through Norrish type I cleavage (Muraoka et al., 1995). Another approach for synthesizing azabicyclo compounds involves sequential reactions, such as condensation and iodolactonization, to create functionalized structures (Ullah et al., 2005).

Molecular Structure Analysis

The structural analysis of these compounds reveals complex conformations and stereochemistry. For instance, the 3-azabicyclo[3.3.1]nonan-9-one moiety adopts a double chair conformation, indicating the spatial arrangement of substituents that can significantly influence the molecule's reactivity and interactions (Parthiban et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse, including cycloadditions and catalytic oxidations. For instance, 9-azabicyclo[3.3.1]nonane N-oxyl shows high activity in the catalytic oxidation of alcohols to carbonyl compounds (Shibuya et al., 2009). These reactions underscore the versatility of bicyclic compounds in synthetic chemistry.

Physical Properties Analysis

The physical properties, such as solubility and melting points, are crucial for understanding the behavior of these compounds in various conditions. While specific data on 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone might not be directly available, studies on related compounds provide valuable insights into their physical characteristics and how they might be manipulated for different applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the molecular structure. For instance, the presence of azabicyclo structures can lead to specific reactivity patterns, such as the formation of highly substituted azabicyclo octanes through cycloaddition reactions, indicating a rich area for synthetic exploration (Rumbo et al., 1996).

Aplicaciones Científicas De Investigación

Synthetic Routes and Chemical Transformations

A Novel Divergent Synthesis of Oxide-Bridged Phenylmorphans

This research outlines a synthetic pathway for creating ortho-hydroxy-e and -f oxide-bridged 5-phenylmorphans, starting from a known phenylacetonitrile. This synthesis eliminates the need for problematic diazonium reactions, showcasing a method for obtaining specific oxygenation patterns in the compound's structure (Zezula, Jacobson, & Rice, 2007).

Norrish Type I Cleavage for Synthesizing (±)-(cis-6-Methyletrahydropyran-2-yl)acetic Acid

The photo-reaction of 9-oxabicyclo[3.3.1]nonan-3-one has been studied, leading to a straightforward synthesis of a constituent of Civet through Norrish type I cleavage. This showcases the compound's utility in synthesizing complex organic molecules (Muraoka et al., 1995).

Catalysis and Organic Reactions

Development of a Highly Active Organocatalyst for Alcohol Oxidation

A three-step synthetic route has been developed for 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a highly active organocatalyst. This catalyst shows superior performance compared to TEMPO in catalytic oxidation of alcohols to carbonyl compounds, highlighting the compound's role in enhancing chemical reactions (Shibuya et al., 2009).

Material Science and Dye Synthesis

Spectroscopy and Biological Properties of Triazine-Based Azo–Azomethine Dyes

The synthesis and characterization of macrocyclic azo–azomethine dyes, including their solvatochromism and antioxidant and antibacterial activities, have been reported. This indicates the potential application of such structures in developing new materials with desired electronic and biological properties (Ghasemian et al., 2014).

Propiedades

IUPAC Name |

3-oxa-9-azabicyclo[3.3.1]nonan-9-yl-(4-phenoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-20(21-16-5-4-6-17(21)14-23-13-16)15-9-11-19(12-10-15)24-18-7-2-1-3-8-18/h1-3,7-12,16-17H,4-6,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPXJTNEOVZQAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC(C1)N2C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

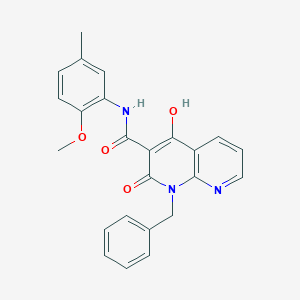

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2481488.png)

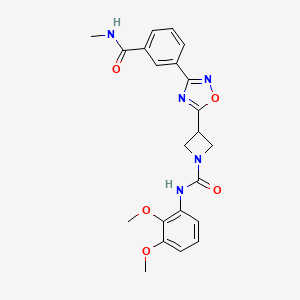

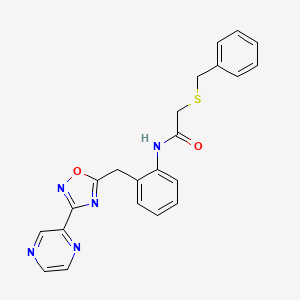

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2481492.png)

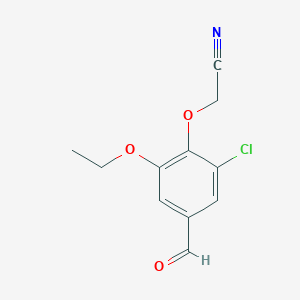

![6-[(2-Chlorobenzyl)oxy]-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481494.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)

![1-[4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2481496.png)

![5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481501.png)